Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17853327
InChI: InChI=1S/C14H21N3O4S/c1-2-15-11-12-7-9-16(10-8-12)22(20,21)14-6-4-3-5-13(14)17(18)19/h3-6,12,15H,2,7-11H2,1H3
SMILES:
Molecular Formula: C14H21N3O4S
Molecular Weight: 327.40 g/mol

Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine

CAS No.:

Cat. No.: VC17853327

Molecular Formula: C14H21N3O4S

Molecular Weight: 327.40 g/mol

* For research use only. Not for human or veterinary use.

Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine -

Specification

Molecular Formula C14H21N3O4S
Molecular Weight 327.40 g/mol
IUPAC Name N-[[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methyl]ethanamine
Standard InChI InChI=1S/C14H21N3O4S/c1-2-15-11-12-7-9-16(10-8-12)22(20,21)14-6-4-3-5-13(14)17(18)19/h3-6,12,15H,2,7-11H2,1H3
Standard InChI Key DZDGHGRUZYPXOG-UHFFFAOYSA-N
Canonical SMILES CCNCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methyl]ethanamine, reflects its three-dimensional structure. The piperidine ring adopts a chair conformation, with the 2-nitrobenzenesulfonyl group at the nitrogen position and the ethylamine moiety extending from the 4-methyl position. Key structural features include:

  • Sulfonamide linkage: The sulfonyl group bridges the piperidine nitrogen and the 2-nitrophenyl ring, contributing to electron-withdrawing effects.

  • Ethylamine side chain: Provides basicity and potential hydrogen-bonding capability.

The canonical SMILES string CCNCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] encodes this connectivity.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₂₁N₃O₄S
Molecular Weight327.40 g/mol
IUPAC NameN-[[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methyl]ethanamine
XLogP3 (Partition Coeff)1.82 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
12-Nitrobenzenesulfonyl chloride, Et₃N, DCM, 0°C→RTSulfonylation of piperidine
24-(Aminomethyl)piperidine, NaBH₃CN, MeOHReductive amination for ethylation

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar sulfonamide and nitro groups, balanced by hydrophobic aromatic and aliphatic regions:

  • Water Solubility: Estimated at <1 mg/mL due to the nitroaromatic group’s hydrophobicity.

  • Organic Solubility: Miscible with dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

Stability studies suggest sensitivity to strong acids/bases, which may cleave the sulfonamide bond. Long-term storage recommendations include desiccated conditions at -20°C.

Applications in Scientific Research

Pharmaceutical Intermediates

Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine serves as a precursor in drug discovery, particularly for:

  • Kinase Inhibitors: The sulfonamide group can chelate ATP-binding site residues in kinase targets.

  • CNS Agents: Piperidine derivatives frequently cross the blood-brain barrier, making this compound a candidate for neuropharmaceutical synthesis.

Organic Synthesis

The 2-nitrobenzenesulfonyl (Ns) group acts as a versatile protecting group for amines, enabling selective deprotection under mild reducing conditions (e.g., thiolysis). This property is exploited in multi-step syntheses requiring orthogonal protection strategies.

AspectGuideline
Personal ProtectionGloves, goggles, lab coat
VentilationFume hood for powder handling
Spill ManagementAbsorb with inert material, dispose as hazardous waste

Future Research Directions

Pharmacological Profiling

Priority areas include:

  • In Vitro Screening: Assess affinity for biological targets (e.g., GPCRs, ion channels).

  • Metabolic Stability: Evaluate susceptibility to hepatic cytochrome P450 enzymes.

Synthetic Optimization

Developing catalytic, asymmetric methods for piperidine functionalization could enhance enantioselective synthesis of chiral derivatives.

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